[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
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Overview
Description
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a dioxane ring and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol typically involves the reaction of a suitable precursor with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a dioxane ring, followed by the introduction of hydroxymethyl groups at specific positions. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,5R,6S)-6-{[(4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy}-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl]tetrahydro-2H-pyran-2,3,4,5-tetrol .
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol .
Uniqueness
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
452055-83-3 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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